molecular formula C19H15N3OS B2447828 N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-52-6

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2447828
CAS No.: 1257547-52-6
M. Wt: 333.41
InChI Key: DCVXDMZWXNVZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypothetical Product Profile for Research Applications This compound, N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, is a synthetic benzothiazole derivative proposed for investigative purposes. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential. Molecules featuring this structure have demonstrated signifcant research value as antibacterial agents, particularly as DNA gyrase B inhibitors targeting the ATP-binding site . Furthermore, structurally related benzo[d]thiazol-2-yl-aminoacetamides have been explored preclinically for their anticonvulsant properties in maximal electroshock seizure (MES) models . The integration of the 1H-pyrrole moiety may infuence the compound's electronic profile and its interaction with biological targets, such as enzymes or receptors. The precise mechanism of action for this specific molecule is not yet characterized and requires experimental validation. Researchers may investigate its potential as a lead compound or a chemical tool in various biological assays. As with many novel chemical entities, its pharmacokinetic properties, efficacy, and safety profile are unknown. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c23-18(21-19-20-15-10-4-5-11-16(15)24-19)17(22-12-6-7-13-22)14-8-2-1-3-9-14/h1-13,17H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVXDMZWXNVZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the reaction of benzo[d]thiazol-2-amine with a suitable acylating agent in the presence of a base. One common method involves the use of acetic anhydride or acetyl chloride as the acylating agent, with the reaction being carried out under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of benzothiazole, phenyl, and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, highlighting its antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a unique combination of benzothiazole, phenyl, and pyrrole moieties, which contribute to its distinct biological activities. The compound's structure can be represented as follows:

C18H16N2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{S}

This structural complexity allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains. In studies evaluating the antibacterial activity of pyrrole derivatives, compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess comparable efficacy in inhibiting microbial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, related benzothiazole derivatives have shown cytotoxic effects on various cancer cell lines. A study highlighted that compounds with similar structures induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence the cytotoxicity profile .

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AJurkat (B-cell)<10Induction of apoptosis via ROS
Compound BA431 (epidermoid carcinoma)<20Caspase activation and mitochondrial disruption
This compoundTBDTBD

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects attributed to compounds containing pyrrole and benzothiazole moieties. These compounds are believed to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of inflammatory pathways and protection against neuronal cell death .

Case Studies

Case Study 1: Anticancer Efficacy in Hepatoma Cells
A study evaluated the effects of a structurally similar compound on hepatoma cells, revealing strong cytotoxicity mediated by ROS accumulation. The compound induced significant apoptosis while sparing normal hepatic cells, indicating a selective action against cancerous cells .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of various derivatives, including those based on the benzothiazole framework. The results showed promising antibacterial effects against both gram-positive and gram-negative bacteria, reinforcing the therapeutic potential of this class of compounds .

Q & A

Q. What are the common synthetic pathways for preparing N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, intermediates like 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide are reacted with substituted pyrrole derivatives under reflux conditions in solvents like DMF or acetonitrile, often with catalytic KI to enhance reactivity . Key steps include:

  • Preparation of chloroacetamide intermediates (e.g., via condensation of benzo[d]thiazol-2-amine with chloroacetyl chloride).
  • Coupling with 1H-pyrrole derivatives under controlled heating (e.g., 8–12 hours at 80–100°C).
  • Purification via recrystallization (ethanol/acetone mixtures) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Structural validation relies on:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments .
  • IR spectroscopy : Identification of amide C=O stretches (~1680–1700 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
  • Elemental analysis : To verify purity and stoichiometry .
  • LC-MS : For molecular ion confirmation and detection of byproducts .

Q. What biological activities have been reported for this compound?

Derivatives of N-(benzo[d]thiazol-2-yl)acetamide exhibit:

  • Anti-inflammatory activity : Evaluated via COX-2 inhibition assays and in vitro models .
  • Antimicrobial properties : Against bacterial strains (e.g., Mycobacterium tuberculosis) and fungal pathogens .
  • Apoptosis induction : Observed in cancer cell lines (e.g., via MTT assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

SAR strategies include:

  • Substituent variation on the benzothiazole ring : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity .
  • Modification of the pyrrole moiety : Bulky aryl groups improve binding to target enzymes (e.g., COX-2) .
  • Hybridization with pharmacophores : Coupling with chromene or triazole fragments broadens activity spectra .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?

  • Replicate experiments : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay protocols .
  • Verify compound stability : Use HPLC to check degradation under assay conditions .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) can resolve discrepancies by predicting binding modes .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Solvent optimization : Replace DMF with acetonitrile for easier removal under reduced vacuum .
  • Catalyst screening : KI or K₂CO₃ enhances nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields .

Q. How can computational methods guide the design of novel derivatives?

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger .
  • ADMET prediction : Software like SwissADME predicts metabolic stability and toxicity .
  • Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What are the challenges in evaluating stereochemical effects on activity?

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Circular dichroism (CD) : Confirms absolute configuration of stereocenters .
  • In silico docking : Compare enantiomer binding affinities to target proteins (e.g., COX-2) .

Methodological Considerations

Q. How to ensure reproducibility in biological assays?

  • Standardize cell culture conditions (e.g., passage number, serum concentration) .
  • Include positive controls (e.g., cisplatin for apoptosis assays) .
  • Validate assays with orthogonal methods (e.g., flow cytometry alongside MTT) .

Q. What steps mitigate synthetic byproduct formation?

  • Monitor reactions via TLC or in-situ IR .
  • Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
  • Optimize stoichiometry (e.g., 1.2 equivalents of pyrrole derivative to limit dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.